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An In-depth Technical Guide to the Synthesis and Discovery of Meso-Tartaric Acid

Introduction
Tartaric acid, a dihydroxy dicarboxylic acid, is a cornerstone in the history of stereochemistry. It

exists as four stereoisomers: the naturally occurring L-(+)-tartaric acid ((2R,3R)-tartaric acid),

its enantiomer D-(-)-tartaric acid ((2S,3S)-tartaric acid), the racemic mixture of these two (DL-

tartaric acid), and the achiral diastereomer, meso-tartaric acid ((2R,3S)-tartaric acid).[1] This

document provides a comprehensive overview of the pivotal discovery of meso-tartaric acid

and details the primary synthetic routes developed for its preparation, aimed at researchers

and professionals in chemical and pharmaceutical development.

Chapter 1: The Discovery of Molecular Chirality and
meso-Tartaric Acid
The story of meso-tartaric acid is intrinsically linked to the birth of stereochemistry. In 1832, the

French physicist Jean-Baptiste Biot first observed that solutions of tartaric acid derived from

wine tartar were optically active, meaning they could rotate the plane of polarized light.[2]

However, another form of tartaric acid, known as "racemic acid," was also known and found to

be optically inactive.[2][3]

The mystery was unraveled by the brilliant young chemist Louis Pasteur in 1847.[1] While

investigating the crystalline forms of sodium ammonium tartrate, Pasteur made a remarkable

observation: the salt of the optically inactive racemic acid crystallized into a mixture of two

distinct types of crystals that were non-superimposable mirror images of each other.[4][5] With
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the meticulous care of a jeweler, he used tweezers to manually separate the "right-handed" and

"left-handed" crystals.[2] When he dissolved each type of crystal in water, he found that one

solution was dextrorotatory (rotating light to the right), identical to the natural tartaric acid, while

the other was levorotatory (rotating light to the left) to an equal degree.[2][4]

This seminal experiment demonstrated the concept of molecular chirality and enantiomers,

explaining that racemic acid was a 50:50 mixture of dextrorotatory and levorotatory tartaric

acid, rendering it optically inactive overall.[6][7]

The third isomer, meso-tartaric acid, was identified later. It was found that heating the naturally

occurring dextro-tartaric acid in water at 165°C for several hours produced an optically inactive

substance that, unlike racemic acid, could not be resolved into optically active components.[3]

This substance was a distinct compound, a diastereomer of the other two forms, which is

achiral due to an internal plane of symmetry despite having two stereocenters.[8]

Chapter 2: Synthesis of meso-Tartaric Acid
Several methods have been established for the synthesis of meso-tartaric acid. These routes

can be broadly categorized by their starting materials and reaction mechanisms.

Isomerization of Tartaric Acid Stereoisomers
Meso-tartaric acid can be formed through the epimerization of either D- or L-tartaric acid. This

is typically achieved under thermal conditions, which provides the energy to temporarily break

and reform a C-OH bond, leading to inversion of stereochemistry at one of the chiral centers.

Thermal Isomerization in Water: Heating an aqueous solution of L-(+)-tartaric acid at high

temperatures (e.g., 165°C for about two days) results in a mixture containing racemic acid

and meso-tartaric acid.[1] The less soluble racemic acid can be crystallized out to help

isolate the meso form.[1]

Alkaline Racemization: Boiling an optically active tartaric acid isomer with a strong alkali,

such as sodium hydroxide, can also induce racemization and the formation of the meso

isomer.[9][10] A patented process describes heating a concentrated aqueous mixture of a di-

alkali metal salt of tartaric acid with an alkali metal hydroxide at temperatures above 100°C

to produce a composition with a high percentage (55-90%) of meso-tartaric acid.[11]
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Syn-Dihydroxylation of Maleic Acid
The most common and stereospecific laboratory synthesis of meso-tartaric acid involves the

syn-dihydroxylation of maleic acid (cis-butenedioic acid). The cis-geometry of the starting

material dictates the meso-stereochemistry of the product.

Permanganate Oxidation: The reaction of maleic acid with a cold, alkaline solution of

potassium permanganate (KMnO₄), known as Baeyer's reagent, results in the syn-addition of

two hydroxyl groups across the double bond, yielding meso-tartaric acid.[12][13] This method

was first demonstrated by Kekulé and Anschütz.[12]

Osmium Tetroxide Catalyzed Oxidation: A more efficient method involves using a catalytic

amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like hydrogen peroxide

(H₂O₂) or chlorates.[12] This approach also proceeds via syn-dihydroxylation to give high

yields of meso-tartaric acid.[12] However, the high toxicity and cost of osmium tetroxide are

significant drawbacks.[14]

Epoxidation of Alkenes followed by Hydrolysis
This two-step method provides another reliable route to meso-tartaric acid.

Epoxidation: Maleic acid is first converted to its corresponding epoxide, cis-epoxysuccinic

acid, typically using an oxidizing agent like hydrogen peroxide with a catalyst such as

potassium tungstate.[1]

Hydrolysis: The subsequent hydrolysis of the epoxide ring proceeds via an anti-addition

mechanism. Because the starting material is the cis-epoxide, this results in the formation of

meso-tartaric acid.[1]

Other Synthetic Methods
From Dibromosuccinic Acid: Meso-tartaric acid can be prepared by treating dibromosuccinic

acid with silver hydroxide (AgOH). The reaction involves the substitution of the two bromine

atoms with hydroxyl groups.[1]

From Racemic (2,3)-epoxy sodium succinate: A modern, high-yield method involves the

alkaline ring-opening hydrolysis of racemic (2,3)-epoxy sodium succinate. This process
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selectively yields meso-sodium tartrate, which is then acidified with sulfuric acid to produce

meso-tartaric acid.[14] This method reports yields of up to 78% overall.[14]

Chapter 3: Quantitative Data Summary
The following table summarizes the quantitative data for the key synthetic methods described.

Starting
Material

Reagents/Cata
lyst

Reaction
Conditions

Yield of meso-
Tartaric Acid

Reference(s)

L-(+)-Tartaric

Acid
Water 165°C, ~2 days

Forms a mixture

with racemic acid
[1]

Di-alkali metal

salt of Tartaric

Acid

Alkali Metal

Hydroxide (e.g.,

NaOH)

100°C to boiling

point

55-90% of total

tartaric acids
[11]

Maleic Acid

Cold, alkaline

KMnO₄ (Baeyer's

Reagent)

Cold conditions Moderate [12][13]

Maleic Acid
H₂O₂ / OsO₄

(catalyst)

tert-butanol

solution
30.3% [12]

Maleic Anhydride
Chlorates / OsO₄

(catalyst)
Aqueous solution

Up to 97%

(claimed)
[12]

Dibromosuccinic

Acid

Silver Hydroxide

(AgOH)
Not specified

Qualitative

description
[1]

Racemic (2,3)-

epoxy sodium

succinate

NaOH, then

H₂SO₄

Hydrolysis

followed by

acidification

~78.2% (overall) [14]

Chapter 4: Detailed Experimental Protocols
Protocol 1: Synthesis from Maleic Acid via
Permanganate Oxidation
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This protocol is based on the well-established method of syn-dihydroxylation using potassium

permanganate.

Preparation: Dissolve 11.6 g (0.1 mol) of maleic acid in 200 mL of water in a 500 mL flask.

Cool the solution in an ice bath to below 10°C.

Reagent Preparation: Separately, prepare a solution of 15.8 g (0.1 mol) of potassium

permanganate in 300 mL of water and cool it in an ice bath.

Reaction: While stirring the maleic acid solution vigorously, add the cold potassium

permanganate solution dropwise. Maintain the reaction temperature below 10°C throughout

the addition. A brown precipitate of manganese dioxide (MnO₂) will form.

Workup: After the addition is complete, continue stirring for 30 minutes in the ice bath.

Remove the MnO₂ precipitate by filtration.

Acidification & Isolation: Acidify the clear filtrate with concentrated hydrochloric acid.

Concentrate the solution by evaporation under reduced pressure to induce crystallization.

Purification: Collect the crude crystals of meso-tartaric acid by filtration and recrystallize from

boiling water for purification.

Protocol 2: Synthesis from d-Tartaric Acid via Thermal
Isomerization
This protocol is based on the method of forming a mixture of isomers through heating.[1][3]

Reaction Setup: Place 20 g of L-(+)-tartaric acid and 160 mL of distilled water in a high-

pressure autoclave or a suitable sealed reaction vessel.

Heating: Heat the vessel to 165°C and maintain this temperature for 48 hours.

Cooling & Crystallization: Allow the vessel to cool slowly to room temperature. A crystalline

precipitate of racemic tartaric acid will form, as it is less soluble than meso-tartaric acid.

Separation: Filter the solution to remove the crystallized racemic tartaric acid.
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Isolation of Meso-tartaric Acid: Concentrate the filtrate by evaporation. Add calcium chloride

solution to precipitate calcium meso-tartrate.[10] Filter the calcium salt and wash with cold

water.

Final Product: Suspend the calcium meso-tartrate in water and add a stoichiometric amount

of sulfuric acid to precipitate calcium sulfate. Filter off the calcium sulfate and evaporate the

filtrate to obtain crystals of meso-tartaric acid.[10]

Protocol 3: Synthesis from Racemic (2,3)-epoxy sodium
succinate
This protocol follows the high-yield method described in patent literature.[14]

Alkaline Hydrolysis: Prepare a solution of racemic (2,3)-epoxy sodium succinate in water.

Add a 30% aqueous solution of sodium hydroxide (NaOH) while maintaining the temperature

below 40°C. The molar ratio of the epoxide to NaOH should be approximately 1:1.5. Stir the

mixture at 90-100°C for 3-5 hours.

Isolation of Sodium Salt: Cool the reaction mixture to room temperature. The meso-sodium

tartrate will precipitate. Filter the solid and wash with cold ethanol to obtain meso-sodium

tartrate with a reported yield of up to 92%.

Acidification: Suspend the meso-sodium tartrate (1 mol) in approximately 200 mL of water.

Carefully add concentrated sulfuric acid (~1 mol, 100 g) to the suspension.

Final Product Formation: Heat the mixture to 100°C and stir for 2 hours. Cool the solution to

room temperature to crystallize the meso-tartaric acid.

Purification: Filter the product and dry to obtain meso-tartaric acid with a reported yield of

85% for this step.

Chapter 5: Visualizations
Diagram 1: Stereoisomers of Tartaric Acid
Caption: Relationship between the stereoisomers of tartaric acid.
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Diagram 2: Synthesis Pathway from Maleic Acid
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Figure 2: Synthesis of meso-Tartaric Acid from Maleic Acid
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Figure 3: Thermal Isomerization of L-(+)-Tartaric Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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